molecular formula C6H4BrF2NO B1532249 5-Bromo-2-(difluoromethoxy)pyridine CAS No. 899452-26-7

5-Bromo-2-(difluoromethoxy)pyridine

Cat. No. B1532249
M. Wt: 224 g/mol
InChI Key: TUKUVGKMNSUOJF-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)pyridine is a chemical compound with the CAS Number: 899452-26-7 . It has a molecular weight of 224 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(difluoromethoxy)pyridine is C6H4BrF2NO . The InChI code is 1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H .


Physical And Chemical Properties Analysis

5-Bromo-2-(difluoromethoxy)pyridine is a liquid at ambient temperature . It has a molecular weight of 224 and a density of 1.67g/cm3 . The exact mass is 222.94400 .

Scientific Research Applications

  • Organic Synthesis

    • This compound can be used as a building block in organic synthesis . It can serve as a starting material for the synthesis of various complex molecules .
    • The specific methods of application and experimental procedures would depend on the target molecule being synthesized .
  • Pharmaceuticals

    • “5-Bromo-2-(difluoromethoxy)pyridine” can be used in the synthesis of active pharmaceutical ingredients (APIs) .
    • For example, it has been used as a molecular scaffold for inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
    • The methods of application would involve various organic synthesis techniques, and the outcomes would be the production of these APIs .
  • Agrochemicals

    • Similar to its use in pharmaceuticals, this compound can also be used in the synthesis of agrochemicals .
    • The specific methods of application and outcomes would depend on the specific agrochemical being synthesized .
  • Catalysis

    • In some cases, “5-Bromo-2-(difluoromethoxy)pyridine” might be used as a catalyst or reagent in various chemical reactions .
    • The methods of application would involve adding this compound to the reaction mixture, and the outcomes would be the facilitation of the reaction .
  • Reduction Reactions

    • This compound could potentially be used as a reducing agent in certain chemical reactions .
    • The methods of application would involve adding this compound to the reaction mixture, and the outcomes would be the reduction of another compound .
  • Organic Optoelectronic Devices

    • “5-Bromo-2-(difluoromethoxy)pyridine” can be used in the preparation of organic optoelectronic devices .
    • For example, a host material for OLED applications has been synthesized from "5-Bromo-2-(difluoromethoxy)pyridine" .
    • The methods of application would involve various organic synthesis and device fabrication techniques, and the outcomes would be the production of these devices .
  • Catalysis

    • “5-Bromo-2-(difluoromethoxy)pyridine” can be used as a catalyst in various chemical reactions .
    • The methods of application would involve adding this compound to the reaction mixture, and the outcomes would be the facilitation of the reaction .
  • Reduction Reactions

    • This compound could potentially be used as a reducing agent in certain chemical reactions .
    • The methods of application would involve adding this compound to the reaction mixture, and the outcomes would be the reduction of another compound .
  • Organic Optoelectronic Devices

    • “5-Bromo-2-(difluoromethoxy)pyridine” can be used in the preparation of organic optoelectronic devices .
    • For example, a host material for OLED applications has been synthesized from "5-Bromo-2-(difluoromethoxy)pyridine" .
    • The methods of application would involve various organic synthesis and device fabrication techniques, and the outcomes would be the production of these devices .
  • Substitution and Tandem Reactions

    • It can be used in organic synthesis for substitution reactions and tandem reactions .
    • The specific methods of application and outcomes would depend on the specific reactions being carried out .
  • Preparation of Complexes

    • “5-Bromo-2-(difluoromethoxy)pyridine” can also be used in the preparation of various complexes .
    • The methods of application would involve various synthesis techniques, and the outcomes would be the production of these complexes .
  • Drug Discovery

    • Similar to its use in pharmaceuticals, this compound can also be used in the field of drug discovery .
    • The specific methods of application and outcomes would depend on the specific drug being discovered .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKUVGKMNSUOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678749
Record name 5-Bromo-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethoxy)pyridine

CAS RN

899452-26-7
Record name 5-Bromo-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 899452-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromopyridin-2(1H)-one (17.4 g, 100 mmol) was mixed with sodium sulfate (1.42 g, 10 mmol) and 2-(fluorosulfonyl)difluoroacetic acid (11.4 ml, 100 mmol) in acetonitrile, and stirred overnight at room temperature. Aqueous saturated sodium hydrogencarbonate solution was added to the reaction solution, and the solvent was concentrated under reduced pressure. The residue was dissolved in diethyl ether, washed with saturated saline, the organic layer was dried with sodium sulfate, and the solvent was evaporated off under reduced pressure. The residue was purified through silica gel column chromatography (eluate: ethyl acetate/hexane=20/80 to 50/50) to obtain the entitled compound (18.75 g, 84%) as a pale yellow oily substance.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Tang, K Jensen, E Houang, FM McRobb… - Journal of Medicinal …, 2022 - ACS Publications
d-Serine is a coagonist of the N-methyl d-aspartate (NMDA) receptor, a key excitatory neurotransmitter receptor. In the brain, d-serine is synthesized from its l-isomer by serine racemase …
Number of citations: 10 pubs.acs.org
H Tang, K Jensen, E Houang, F McRobb, S Bhat… - 2021 - chemrxiv.org
D-Serine is a co-agonist of the N-methyl D-aspartate (NMDA) receptor, a key excitatory neurotransmitter receptor. In the brain, D-Serine is synthesized from its L-isomer by serine …
Number of citations: 1 chemrxiv.org
S Harrington, JJ Knox, AR Burns, KL Choo, A Au… - bioRxiv, 2022 - biorxiv.org
Nematode parasites of humans, livestock and crops pose a significant burden on human health and welfare. Alarmingly, parasitic nematodes of animals have rapidly evolved resistance …
Number of citations: 2 www.biorxiv.org

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